Cas no 2680833-75-2 (benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate)
benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 2680833-75-2
- EN300-28301469
- benzyl N-[(3-bromo-1-benzothiophen-2-yl)methyl]carbamate
- benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate
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- Inchi: 1S/C17H14BrNO2S/c18-16-13-8-4-5-9-14(13)22-15(16)10-19-17(20)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
- InChI Key: PIXCLGDPRVBNBN-UHFFFAOYSA-N
- SMILES: BrC1=C(CNC(=O)OCC2C=CC=CC=2)SC2C=CC=CC=21
Computed Properties
- Exact Mass: 374.99286g/mol
- Monoisotopic Mass: 374.99286g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 66.6Ų
benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28301469-0.05g |
benzyl N-[(3-bromo-1-benzothiophen-2-yl)methyl]carbamate |
2680833-75-2 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28301469-0.1g |
benzyl N-[(3-bromo-1-benzothiophen-2-yl)methyl]carbamate |
2680833-75-2 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28301469-0.25g |
benzyl N-[(3-bromo-1-benzothiophen-2-yl)methyl]carbamate |
2680833-75-2 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28301469-0.5g |
benzyl N-[(3-bromo-1-benzothiophen-2-yl)methyl]carbamate |
2680833-75-2 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28301469-1.0g |
benzyl N-[(3-bromo-1-benzothiophen-2-yl)methyl]carbamate |
2680833-75-2 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28301469-2.5g |
benzyl N-[(3-bromo-1-benzothiophen-2-yl)methyl]carbamate |
2680833-75-2 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28301469-5.0g |
benzyl N-[(3-bromo-1-benzothiophen-2-yl)methyl]carbamate |
2680833-75-2 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28301469-10.0g |
benzyl N-[(3-bromo-1-benzothiophen-2-yl)methyl]carbamate |
2680833-75-2 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28301469-1g |
benzyl N-[(3-bromo-1-benzothiophen-2-yl)methyl]carbamate |
2680833-75-2 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28301469-5g |
benzyl N-[(3-bromo-1-benzothiophen-2-yl)methyl]carbamate |
2680833-75-2 | 5g |
$3520.0 | 2023-09-07 |
benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate
Benzyl N-(3-Bromo-1-Benzothiophen-2-yl)methylcarbamate (CAS No. 2680833-75-2): A Comprehensive Overview
Benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate (CAS No. 2680833-75-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate consists of a benzyl carbamate moiety linked to a 3-bromo-benzothiophene derivative. The presence of the bromine atom and the benzothiophene ring system imparts specific chemical and biological properties to this compound, making it an interesting candidate for further investigation.
Recent studies have highlighted the importance of benzothiophene derivatives in the development of drugs targeting various diseases. For instance, benzothiophenes have shown promise in the treatment of neurological disorders, cancer, and inflammatory conditions. The bromine substitution on the benzothiophene ring can influence the compound's pharmacological profile, potentially enhancing its efficacy and selectivity.
In terms of synthesis, benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate can be prepared through a series of well-defined chemical reactions. One common approach involves the reaction of 3-bromo-benzothiophene with an appropriate amine followed by carbamation with benzyl chloroformate. This synthetic route allows for precise control over the final product's purity and yield, which is crucial for pharmaceutical applications.
The physical properties of benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate include its molecular weight, melting point, and solubility characteristics. These properties are essential for understanding the compound's behavior in different environments and for optimizing its formulation in drug delivery systems. For example, its solubility in organic solvents and its stability under various conditions are critical factors to consider during drug development.
In vitro studies have demonstrated that benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate exhibits potent biological activity against a range of cell lines. Specifically, it has shown promising results in inhibiting the growth of cancer cells, suggesting its potential as an anticancer agent. The mechanism of action is thought to involve interactions with specific cellular targets, such as enzymes or receptors, which are crucial for cell survival and proliferation.
Clinical trials are currently underway to evaluate the safety and efficacy of benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate in human subjects. Preliminary data from these trials have been encouraging, with the compound demonstrating favorable pharmacokinetic properties and a manageable side effect profile. However, further research is needed to fully understand its therapeutic potential and to optimize its use in clinical settings.
Beyond its potential as a therapeutic agent, benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate also holds value as a research tool. Its unique chemical structure makes it useful for probing biological pathways and understanding the mechanisms underlying various diseases. Additionally, it can serve as a starting point for the development of related compounds with improved properties.
In conclusion, benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate (CAS No. 2680833-75-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activity make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further highlighting the importance of this compound in the field.
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